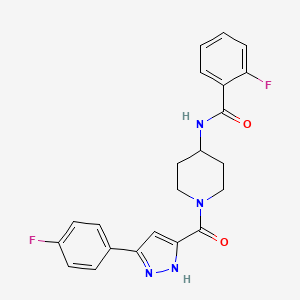
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H20F2N4O2 and its molecular weight is 410.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic synthesis. This includes the formation of intermediate compounds, coupling reactions, and specific fluorination steps. The reaction conditions often involve:
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, tetrabutylammonium fluoride.
Temperatures: Ranging from -10°C to 80°C, depending on the reaction step.
Industrial Production Methods: Industrially, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. This approach minimizes the reaction time and controls the reaction environment more precisely, ensuring consistent product quality. Catalysts like palladium or other transition metals might be employed to facilitate specific reaction steps.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the piperidine ring or the pyrazole moiety, forming various oxidized intermediates.
Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.
Substitution: The fluorine atoms and benzamide can participate in electrophilic aromatic substitution, nucleophilic substitution, or Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminium hydride, typically in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride, under mild heating.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Alcoholic derivatives of the carbonyl groups.
Substitution: Halogen-substituted benzamide derivatives.
Scientific Research Applications: 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is employed in various fields:
Biology: Its molecular structure is investigated for interactions with biomolecules, aiding in the design of biochemical assays and probes.
Medicine: Potential therapeutic uses in pharmaceuticals, targeting specific receptors or enzymes. The presence of fluorine atoms enhances its metabolic stability and bioavailability.
Industry: Applications in the development of specialty chemicals and agrochemicals.
作用機序
Effects and Targets:
The compound interacts with specific molecular targets such as enzymes, receptors, or ion channels. This can modulate biological pathways, potentially leading to therapeutic effects.
Inhibitory effects on particular enzymes can be crucial in understanding disease mechanisms and developing new treatments.
Molecular Pathways:
It can be involved in signaling pathways, altering the activity of proteins and transcription factors. This modulation may result in changes in cellular functions and processes.
類似化合物との比較
2-chloro-N-(1-(3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide: Similar in structure but with chlorine instead of fluorine, which affects its chemical reactivity and biological activity.
2-bromo-N-(1-(3-(4-bromophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide:
Conclusion
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide stands out due to its unique structure and versatile applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactivity, and interaction with molecular targets highlight its importance in scientific research and potential therapeutic developments.
特性
IUPAC Name |
2-fluoro-N-[1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c23-15-7-5-14(6-8-15)19-13-20(27-26-19)22(30)28-11-9-16(10-12-28)25-21(29)17-3-1-2-4-18(17)24/h1-8,13,16H,9-12H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWKXWLDWVRLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
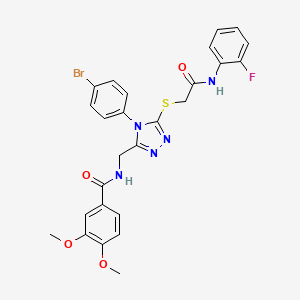
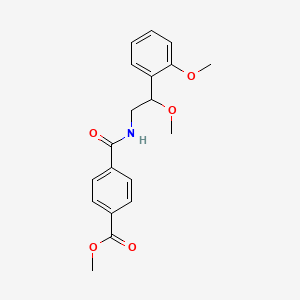
![ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2426558.png)
![N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2426559.png)
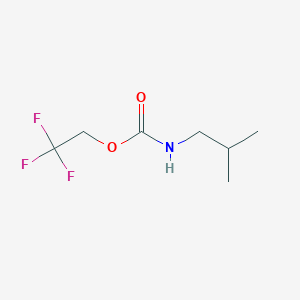
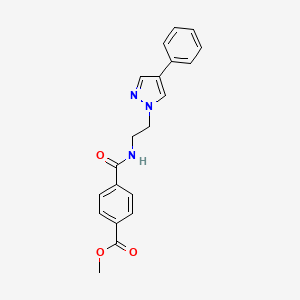
![1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2426565.png)
![N-[(pyridin-3-yl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2426568.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid](/img/structure/B2426569.png)
![5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2426570.png)
![N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2426576.png)

